molecular formula C9H18N2O2 B1354531 N-[3-(methylamino)propyl]oxolane-2-carboxamide CAS No. 81403-67-0

N-[3-(methylamino)propyl]oxolane-2-carboxamide

Cat. No.: B1354531
CAS No.: 81403-67-0
M. Wt: 186.25 g/mol
InChI Key: AUXJTEANWWFSRR-UHFFFAOYSA-N
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Description

N-[3-(methylamino)propyl]oxolane-2-carboxamide is a synthetic compound belonging to the oxolane carboxamide family. It has the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylamino)propyl]oxolane-2-carboxamide typically involves the reaction of oxolane-2-carboxylic acid with 3-(methylamino)propylamine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylamino)propyl]oxolane-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted oxolane carboxamides.

Scientific Research Applications

N-[3-(methylamino)propyl]oxolane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(methylamino)propyl]oxolane-2-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[3-(methylamino)propyl]oxolane-2-carboxamide can be compared with other similar compounds such as:

  • N-[3-(dimethylamino)propyl]oxolane-2-carboxamide
  • N-[3-(ethylamino)propyl]oxolane-2-carboxamide
  • N-[3-(propylamino)propyl]oxolane-2-carboxamide

These compounds share a similar core structure but differ in the substituents attached to the nitrogen atom. The unique properties of this compound, such as its specific binding affinity and reactivity, make it distinct from its analogs .

Properties

IUPAC Name

N-[3-(methylamino)propyl]oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10-5-3-6-11-9(12)8-4-2-7-13-8/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXJTEANWWFSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC(=O)C1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441367
Record name N-[3-(Methylamino)propyl]oxolane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81403-67-0
Record name Tetrahydro-N-[3-(methylamino)propyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81403-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Methylamino)propyl]oxolane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(methylamino)propyl]oxolane-2-carboxamide
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